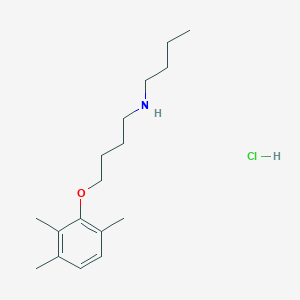![molecular formula C24H28N4O4 B5142710 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide], also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to exhibit various biochemical and physiological effects, including anti-cancer, antibacterial, and antifungal activities. In anti-cancer studies, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In antibacterial and antifungal studies, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] in lab experiments is its versatility as a scaffold for the development of new drugs and materials. 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] can be easily modified to introduce new functional groups and improve its properties. However, one of the limitations of using 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]. One direction is the further investigation of its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction is the development of new antibacterial and antifungal agents based on 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] scaffold. Additionally, the use of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] as a building block for the synthesis of novel materials with unique properties is an area of ongoing research. Overall, the versatility and potential of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] make it a promising compound for future scientific research.
Méthodes De Synthèse
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] can be synthesized using a variety of methods, including the reaction of piperazine with N-(4-acetylphenyl)glycine ethyl ester in the presence of a coupling agent, such as DCC or DIC. The obtained product is then hydrolyzed to produce 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]. Another method involves the reaction of piperazine with N-(4-acetylphenyl)glycine in the presence of a coupling agent, such as EDCI or HATU, followed by hydrolysis to obtain 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide].
Applications De Recherche Scientifique
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been investigated for its potential as an anti-cancer agent, as well as for its antibacterial and antifungal properties. In drug design, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been used as a scaffold for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In materials science, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
2-[4-[2-(4-acetylanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-acetylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-17(29)19-3-7-21(8-4-19)25-23(31)15-27-11-13-28(14-12-27)16-24(32)26-22-9-5-20(6-10-22)18(2)30/h3-10H,11-16H2,1-2H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYKJXCEADKTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6974844 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)

![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)
![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)


![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)